molecular formula C15H19N3O3 B14159100 ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate CAS No. 488842-19-9

ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate

Cat. No.: B14159100
CAS No.: 488842-19-9
M. Wt: 289.33 g/mol
InChI Key: ZDHYEKOSZVTQCT-UHFFFAOYSA-N
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Description

Ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with isopropyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid completes the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate
  • Thiophene derivatives
  • Pyrrolidine derivatives

Uniqueness

Ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate is unique due to its indole core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

488842-19-9

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 3-(propan-2-ylcarbamoylamino)-1H-indole-2-carboxylate

InChI

InChI=1S/C15H19N3O3/c1-4-21-14(19)13-12(18-15(20)16-9(2)3)10-7-5-6-8-11(10)17-13/h5-9,17H,4H2,1-3H3,(H2,16,18,20)

InChI Key

ZDHYEKOSZVTQCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)NC(C)C

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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